molecular formula C20H14FN3O2 B11610107 (5E)-5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione

(5E)-5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione

Cat. No.: B11610107
M. Wt: 347.3 g/mol
InChI Key: VZVYYZHUYGPDCI-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione is a complex organic compound that features a unique structure combining a fluorophenyl group, a pyrrole ring, and an imidazolidine-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-fluorobenzaldehyde and 1H-pyrrole-2-carbaldehyde, followed by cyclization with phenylhydantoin under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(5E)-5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which (5E)-5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione is unique due to its combination of a fluorophenyl group, a pyrrole ring, and an imidazolidine-dione core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H14FN3O2

Molecular Weight

347.3 g/mol

IUPAC Name

(5E)-5-[[1-(4-fluorophenyl)pyrrol-2-yl]methylidene]-3-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C20H14FN3O2/c21-14-8-10-15(11-9-14)23-12-4-7-17(23)13-18-19(25)24(20(26)22-18)16-5-2-1-3-6-16/h1-13H,(H,22,26)/b18-13+

InChI Key

VZVYYZHUYGPDCI-QGOAFFKASA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CN3C4=CC=C(C=C4)F)/NC2=O

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)F)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.